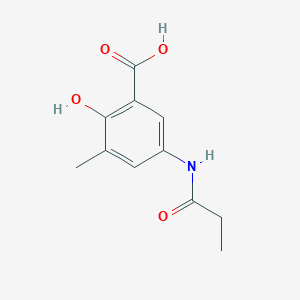
2-Hydroxy-3-methyl-5-(propanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methyl-5-(propanoylamino)benzoic acid, commonly known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used as an analgesic and antipyretic. Mefenamic acid is a member of the anthranilic acid derivatives, which are known for their anti-inflammatory and analgesic properties.
Mecanismo De Acción
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting the activity of COX enzymes, Mefenamic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the expression of adhesion molecules, which are involved in the migration of immune cells to sites of inflammation. In addition, Mefenamic acid has been found to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefenamic acid has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also stable and can be stored for long periods of time without degradation. However, Mefenamic acid has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, Mefenamic acid can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Mefenamic acid. One area of interest is the development of new formulations of Mefenamic acid that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of the anti-tumor properties of Mefenamic acid and its potential use in cancer treatment. Additionally, further research is needed to better understand the mechanism of action of Mefenamic acid and its effects on the immune system.
Métodos De Síntesis
Mefenamic acid can be synthesized through a variety of methods, including the reaction of 2,3-dimethylphenol with chloroacetic acid, followed by conversion of the resulting product to Mefenamic acid through a series of steps. Another method involves the reaction of anthranilic acid with 2,3-dimethylphenol in the presence of a catalyst, followed by purification and conversion to Mefenamic acid.
Aplicaciones Científicas De Investigación
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions, including menstrual pain, rheumatoid arthritis, and osteoarthritis. It has also been shown to have anti-tumor properties and can induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-hydroxy-3-methyl-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-3-9(13)12-7-4-6(2)10(14)8(5-7)11(15)16/h4-5,14H,3H2,1-2H3,(H,12,13)(H,15,16) |
Clave InChI |
HIHGCXOSJDCZEV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C(=C1)C(=O)O)O)C |
SMILES canónico |
CCC(=O)NC1=CC(=C(C(=C1)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide](/img/structure/B243466.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide](/img/structure/B243467.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)